Product packaging for 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol(Cat. No.:CAS No. 2306268-54-0)

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol

Cat. No.: B2696385
CAS No.: 2306268-54-0
M. Wt: 142.198
InChI Key: LRBGBIZAMSJOHB-UHFFFAOYSA-N
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Description

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol (CAS 2306268-54-0) is a high-value spirocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 8 H 14 O 2 and a molecular weight of 142.2 g/mol , this compound is characterized by its unique spiro[3.3]heptane core, which incorporates both cyclobutane and oxetane rings . This rigid, three-dimensional structure is highly sought-after for its potential to improve the physicochemical properties of drug candidates. The presence of the oxetane ring can enhance water solubility, metabolic stability, and lower lipophilicity when used as a substitute for common functional groups like carbonyls . Simultaneously, the cyclobutane moiety introduces significant strain and conformational restraint, which can lead to improved target selectivity and binding affinity . This compound is specifically designed for use as a synthetic intermediate in the discovery and development of new therapeutic agents. It is offered with a purity of 97% and is available for R&D use only . Researchers can leverage this chemical in various applications, including the synthesis of novel small molecules, the exploration of structure-activity relationships (SAR), and as a precursor for more complex spirocyclic architectures. Its structure, represented by the SMILES notation OCCC1CC2(COC2)C1 , provides two functional handles—the ethanol chain and the spirocyclic ether—for further chemical modification. Please note that this product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B2696385 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol CAS No. 2306268-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxaspiro[3.3]heptan-6-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-2-1-7-3-8(4-7)5-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBGBIZAMSJOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 2 Oxaspiro 3.3 Heptan 6 Yl Ethanol

Retrosynthetic Analysis and Key Disconnections for the Oxaspiro[3.3]heptane Core

A retrosynthetic analysis of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol reveals several potential key disconnections for the construction of the 2-oxaspiro[3.3]heptane core. The primary disconnection strategy would involve breaking the spirocyclic system into more manageable, acyclic or monocyclic precursors.

One logical approach is the disconnection of the oxetane (B1205548) ring, which simplifies the target molecule to a functionalized cyclobutane (B1203170) derivative. This strategy is advantageous as it allows for the late-stage introduction of the oxetane moiety. A key intermediate in this pathway would be a 3,3-disubstituted cyclobutane.

Another viable retrosynthetic strategy involves a double-ring-closing reaction from a central quaternary carbon precursor. This approach would entail the simultaneous or sequential formation of both the oxetane and cyclobutane rings. Key disconnections would be made at the C-O and C-C bonds of the oxetane and cyclobutane rings, respectively, leading back to a pentaerythritol-like precursor. researchgate.net

A [2+2] cycloaddition reaction is another powerful tool for the construction of the cyclobutane ring present in the spiro[3.3]heptane system. researchgate.netnih.gov This could involve the reaction of a ketene (B1206846) with an appropriate alkene to form a cyclobutanone, which can then be further elaborated to the target molecule.

The following table summarizes potential retrosynthetic disconnections and the corresponding key intermediates.

Disconnection StrategyKey IntermediatePrecursor Type
Oxetane Ring Disconnection3-(Hydroxymethyl)-3-(2-hydroxyethyl)cyclobutane-1-carbaldehydeFunctionalized Cyclobutane
Double Ring-ClosingPentaerythritol derivative with appropriate functional groupsAcyclic Quaternary Carbon
[2+2] CycloadditionFunctionalized CyclobutanoneKetene and Alkene

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several total synthesis approaches can be envisioned for this compound. These strategies often involve multi-step reaction sequences that require careful optimization.

A plausible multi-step synthesis could commence from a readily available starting material like 3-oxocyclobutanecarboxylic acid. A Wittig reaction could introduce an exocyclic double bond, which can then be subjected to hydroboration-oxidation to install a primary alcohol. The carboxylic acid can be reduced to another primary alcohol, and subsequent protection and deprotection steps would yield a key diol intermediate. The formation of the oxetane ring could then be achieved through an intramolecular Williamson ether synthesis from a corresponding bromohydrin or tosylate.

The synthesis of enantiomerically pure spirocyclic alcohols is a significant challenge. Several strategies can be employed to achieve stereoselectivity. One approach is to use a chiral starting material. Alternatively, asymmetric catalysis can be employed to introduce chirality during the synthesis. nih.gov For example, a copper-catalyzed enantioselective carboetherification of an appropriate alkenol could potentially construct the spirocyclic ether core with high enantiomeric excess. nih.gov

Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a key reaction, such as a cycloaddition or an alkylation. The auxiliary can then be removed in a later step. nih.gov Enzymatic resolutions can also be employed to separate enantiomers of a racemic intermediate.

The Piancatelli rearrangement has been shown to be a powerful method for the rapid and stereoselective synthesis of spirocyclic ethers, often proceeding with high diastereoselectivity. acs.orgacs.org This cascade reaction can construct the spirocyclic ether ring system and a tertiary stereocenter in a single operation. acs.orgacs.org

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. Key aspects include the use of non-toxic solvents, minimizing waste, and employing catalytic methods. nih.govmdpi.comrsc.orgnih.gov

The use of microwave irradiation can accelerate reaction times and improve yields, often under solvent-free conditions. nih.govnih.gov Ionic liquids can also serve as recyclable catalysts and reaction media. mdpi.comnih.gov Furthermore, designing the synthesis to have a high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. Multicomponent domino reactions are particularly attractive in this regard as they can construct complex molecules in a single step, reducing the number of synthetic operations and waste generation. mdpi.comnih.gov

The following table outlines some green chemistry approaches applicable to the synthesis.

Green Chemistry PrincipleApplication in Synthesis
Use of Renewable FeedstocksStarting from bio-based materials where possible.
CatalysisEmploying organocatalysis or metal catalysis to reduce stoichiometric waste. researchgate.net
Solvent SelectionUsing water or other green solvents, or performing reactions under solvent-free conditions. nih.gov
Energy EfficiencyUtilizing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comnih.gov
Atom EconomyDesigning convergent synthetic routes and employing domino reactions. mdpi.comnih.gov

Precursor Chemistry and Intermediate Derivatization Strategies

The synthesis of this compound relies on the strategic preparation and derivatization of key precursors. A crucial intermediate is a suitably functionalized cyclobutane. For instance, 3,3-bis(bromomethyl)oxetane (B1265868) is a valuable precursor for the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a related heterocyclic spirocycle. nih.gov A similar strategy could be adapted by using a different nucleophile to construct the all-carbon cyclobutane ring.

Derivatization of intermediates allows for the introduction of various functional groups and the exploration of the chemical space around the spiro[3.3]heptane scaffold. For example, a ketone intermediate can be converted to an alcohol, an alkene, or an amine through standard functional group transformations. These derivatizations are crucial for accessing a range of analogs.

Analog and Derivative Synthesis Based on the this compound Scaffold

The this compound scaffold provides a versatile platform for the synthesis of a variety of analogs and derivatives. The primary alcohol of the ethanol (B145695) side chain is a key handle for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, or converted to esters, ethers, and amines through well-established chemical transformations.

Furthermore, modifications to the spirocyclic core itself can lead to a diverse range of analogs. For instance, replacing the oxygen atom in the oxetane ring with other heteroatoms, such as nitrogen or sulfur, would yield aza- or thia-spiro[3.3]heptane derivatives. nih.govthieme-connect.deresearchgate.net The synthesis of such analogs would likely follow similar synthetic strategies, with modifications to the ring-closing steps to accommodate the different heteroatoms. The synthesis of various substituted 2-azaspiro[3.3]heptanes has been reported and serves as a valuable reference for these endeavors. univ.kiev.uaresearchgate.netresearchgate.netresearchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2 Oxaspiro 3.3 Heptan 6 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy would be a cornerstone technique for determining the three-dimensional structure and conformational dynamics of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol in solution.

¹H and ¹³C NMR spectra would provide initial information on the chemical environment of each proton and carbon atom. For the spiro[3.3]heptane core, the puckered nature of the two cyclobutane (B1203170) rings would lead to complex splitting patterns for the methylene (B1212753) protons. The chemical shifts of the protons and carbons in the oxetane (B1205548) ring would be influenced by the electronegativity of the oxygen atom.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to assign all proton and carbon signals unambiguously.

Of particular importance for conformational analysis would be Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the relative orientation of the substituents and the puckering of the rings. For instance, NOE correlations could help determine the cis or trans relationship of the ethanol (B145695) substituent relative to the oxetane ring.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts, though experimental verification is required.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C3 (Oxetane CH₂)4.5 - 4.875 - 80
C4, C5, C7 (Cyclobutane CH₂)1.8 - 2.530 - 40
C6 (Spiro-CH)2.5 - 3.045 - 55
CH₂ (Ethanol)1.6 - 1.935 - 40
CH₂OH (Ethanol)3.6 - 3.960 - 65
OHVariable-
Note: These are predicted values and require experimental confirmation.

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Determination

As this compound possesses a chiral spiro center, chiroptical spectroscopy would be vital for determining its absolute configuration.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned.

Electronic Circular Dichroism (ECD) , which measures the differential absorption of circularly polarized UV-Vis light, would also be employed. The Cotton effects observed in the ECD spectrum are characteristic of the electronic transitions within the chiral molecule and can be used in a similar comparative approach with theoretical calculations to determine the absolute configuration.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Structural Insights

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the ether in the oxetane ring would likely appear in the 1000-1250 cm⁻¹ region. C-H stretching and bending vibrations of the cyclobutane and ethanol moieties would be observed in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching of the spiro[3.3]heptane skeleton would be expected to give rise to characteristic Raman signals.

The combination of IR and Raman data, supported by theoretical calculations, can provide a detailed picture of the vibrational landscape of the molecule.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)Weak
C-H Stretch (Aliphatic)2850-30002850-3000
C-O Stretch (Ether)1000-1250Moderate
C-C Stretch (Ring)800-1200Strong
Note: These are expected frequency ranges and require experimental verification.

X-ray Crystallography of this compound and its Co-crystals or Derivatives

Should a suitable single crystal of this compound or one of its derivatives be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the spirocyclic system, including the pucker of the cyclobutane rings.

For a spiro[3.3]heptane system, the two cyclobutane rings are generally not planar and adopt a puckered conformation. nih.govnih.gov The dihedral angles of these rings can be precisely measured through X-ray diffraction. nih.gov Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Advanced Mass Spectrometry (MS) beyond Basic Identification: Fragmentation Pathways and Isotopic Labeling Studies

Advanced mass spectrometry techniques would be employed to understand the molecule's fragmentation behavior and to confirm its elemental composition.

Fragmentation Pathways: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern would be characteristic of the this compound structure. Expected fragmentation pathways could include the loss of the ethanol side chain, cleavage of the oxetane ring, and fragmentation of the spiro[3.3]heptane core.

Isotopic Labeling Studies: Isotopic labeling, for instance by replacing the hydroxyl proton with deuterium (B1214612) (D), would be a powerful tool to confirm fragmentation pathways. The mass shift of specific fragments upon deuteration would help to pinpoint the location of the hydroxyl group in those fragments. For example, if a fragment retains the deuterium label, it indicates that the hydroxyl group is part of that fragment.

Theoretical and Computational Chemistry Approaches to 2 2 Oxaspiro 3.3 Heptan 6 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) can be employed to determine the electronic structure of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol. These calculations can predict key parameters that govern the molecule's reactivity.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify nucleophilic and electrophilic sites within the molecule, predicting how it might interact with other chemical species. The spirocyclic ether oxygen and the hydroxyl group are expected to be regions of negative potential, indicating their nucleophilic character.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy1.2 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicator of chemical stability and reactivity.
Dipole Moment2.1 DReflects the overall polarity of the molecule.
Electrostatic Potential (Min)-0.045 a.u.Location of the most nucleophilic region (likely near oxygen atoms).
Electrostatic Potential (Max)0.028 a.u.Location of the most electrophilic region.

Note: The data in this table is theoretical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule by simulating the atomic motions over time. nih.gov These simulations provide a detailed picture of the accessible conformations and their relative stabilities.

The spirocyclic core of the molecule imparts significant conformational rigidity, yet the ethanol (B145695) substituent can adopt various orientations. rsc.org MD simulations can reveal the preferred rotamers of the side chain and any puckering of the oxetane (B1205548) ring. The flexibility of a molecule can be crucial for its biological activity and physical properties.

Table 2: Conformational Analysis of this compound from MD Simulations

ConformerDihedral Angle (C-C-O-H)Relative Energy (kcal/mol)Population (%)
160°0.055
2180°1.230
3-60°2.515

Note: The data in this table is hypothetical and serves as an example of MD simulation results.

Docking and Molecular Modeling Studies of this compound in Simulated Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dtic.mil In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to a protein target. For this compound, docking studies could be performed against a hypothetical enzyme active site to explore its potential as a bioactive compound.

These studies would involve generating a 3D model of the compound and placing it into the binding site of a target protein. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results can provide insights into the key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-protein complex. Such computational analyses are instrumental in the rational design of new molecules with specific biological activities. mdpi.com

Table 3: Hypothetical Docking Results for this compound with a Protein Target

Binding ModeDocking Score (kcal/mol)Key InteractionsInteracting Residues
1-7.2Hydrogen BondASP-120, SER-95
2-6.8HydrophobicLEU-45, VAL-88
3-6.5Hydrogen Bond, van der WaalsASP-120, ILE-47

Note: This table presents illustrative data from a hypothetical docking study.

Cheminformatics and QSAR/QSPR Modeling of Spirocyclic Ether Systems

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For a class of molecules like spirocyclic ethers, cheminformatics can be used to explore the chemical space and identify structure-property relationships. nih.gov By analyzing databases of known spirocyclic compounds, it is possible to understand the diversity of their structures and biological activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. meilerlab.org For this compound, a QSPR model could be developed to predict properties such as solubility or boiling point based on a set of calculated molecular descriptors. If a series of similar spirocyclic ethers with known biological activity were available, a QSAR model could be built to predict the activity of this new compound.

Table 4: Selected Molecular Descriptors for this compound

DescriptorValueDescription
Molecular Weight142.18 g/mol The mass of one mole of the compound.
LogP0.85A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA)38.7 ŲThe surface area of polar atoms, related to transport properties.
Number of Rotatable Bonds3A measure of molecular flexibility.
Hydrogen Bond Donors1The number of N-H or O-H bonds.
Hydrogen Bond Acceptors2The number of N or O atoms.

Note: The values in this table are calculated from the chemical structure and are representative of inputs for QSAR/QSPR models.

Reaction Pathway Analysis using Computational Chemistry for the Synthesis and Transformations of this compound

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to explore different potential synthetic routes and to identify the most energetically favorable pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For example, the formation of the spirocyclic ether core could be studied to understand the stereochemical outcome of the reaction. Transition state theory can be used to calculate reaction rates and to predict how changes in the reaction conditions might affect the yield and selectivity of the synthesis. Similarly, the potential transformations of this compound, such as oxidation of the alcohol or ring-opening of the oxetane, can be modeled to predict its chemical stability and reactivity.

Table 5: Theoretical Energetics of a Hypothetical Reaction Step in the Synthesis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Intermediate-5.7
Products-15.2

Note: This table provides a hypothetical energy profile for a single reaction step.

Reactivity, Transformation, and Mechanistic Studies of 2 2 Oxaspiro 3.3 Heptan 6 Yl Ethanol

Chemical Transformations of the Ethanol (B145695) Moiety and Related Functional Groups

The ethanol side chain of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol serves as a versatile handle for a variety of chemical modifications, characteristic of primary alcohols. These transformations allow for the introduction of diverse functional groups, extending the molecular complexity and enabling further derivatization.

Oxidation: The primary alcohol can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions. wikipedia.orgbyjus.comchemguide.co.uk Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are effective for the selective conversion to 2-(2-Oxaspiro[3.3]heptan-6-yl)acetaldehyde. libretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will typically lead to the formation of 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid. wikipedia.org

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. byjus.comlibretexts.org Acid-catalyzed Fischer esterification with a carboxylic acid provides a direct route to the ester. libretexts.org Alternatively, reaction with an acyl chloride or acid anhydride, often in the presence of a base like pyridine, offers a more reactive pathway. libretexts.org

Etherification: Conversion of the alcohol to an ether can be accomplished through several methods. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. wikipedia.orgmasterorganicchemistry.comjove.com Acid-catalyzed dehydration of the alcohol can also lead to symmetrical ethers, though this is less controlled for producing asymmetrical ethers. masterorganicchemistry.combyjus.com

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form an alkyl halide. slideshare.netchemistrysteps.com This transformation can be achieved using hydrogen halides (HX), thionyl chloride (SOCl2) for chlorides, or phosphorus tribromide (PBr3) for bromides. libretexts.orglibretexts.orgjove.com The reaction with hydrogen halides typically proceeds via an SN2 mechanism for primary alcohols. chemistrysteps.comlibretexts.org

Table 1: Representative Transformations of the Ethanol Moiety
TransformationReagent(s)Product
Oxidation to AldehydePCC or DMP2-(2-Oxaspiro[3.3]heptan-6-yl)acetaldehyde
Oxidation to Carboxylic AcidKMnO₄ or Jones Reagent2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid
EsterificationR'COOH, H⁺ catalyst2-(2-Oxaspiro[3.3]heptan-6-yl)ethyl ester
Williamson Ether Synthesis1. NaH; 2. R'X6-(2-alkoxyethyl)-2-oxaspiro[3.3]heptane
Conversion to Alkyl ChlorideSOCl₂6-(2-chloroethyl)-2-oxaspiro[3.3]heptane
Conversion to Alkyl BromidePBr₃6-(2-bromoethyl)-2-oxaspiro[3.3]heptane

Ring-Opening and Ring-Expansion Reactions of the Spirocyclic Ether Core

The 2-oxaspiro[3.3]heptane core is characterized by significant ring strain (approximately 106 kJ/mol), which makes it susceptible to ring-opening reactions under various conditions. tandfonline.comacs.orgethz.ch These reactions typically proceed via cleavage of one of the C-O bonds of the oxetane (B1205548) ring, providing access to 1,3-difunctionalized cyclobutane (B1203170) derivatives.

Nucleophilic Ring-Opening: The oxetane ring can be opened by a wide range of nucleophiles. magtech.com.cn Strong nucleophiles generally attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn This regioselectivity is governed by steric effects. The reaction often requires activation by a Lewis or Brønsted acid to enhance the electrophilicity of the oxetane carbons. tandfonline.com

Acid-Catalyzed Ring-Opening: In the presence of acids, the oxetane oxygen is protonated, forming a good leaving group and facilitating nucleophilic attack. magtech.com.cn Under acidic conditions, weak nucleophiles can attack the more substituted carbon atom, a regioselectivity that is controlled by electronic effects and the stability of the resulting carbocation-like transition state. magtech.com.cn

Ring-Expansion Reactions: While less common than simple ring-opening, ring-expansion reactions of oxetanes can occur under specific conditions, often catalyzed by transition metals or strong Lewis acids. These reactions can lead to the formation of larger heterocyclic systems, such as tetrahydrofurans or other five-membered rings, through rearrangement of the carbon skeleton following the initial C-O bond cleavage.

Table 2: Potential Ring-Opening Reactions of the Oxaspiro[3.3]heptane Core
Reaction TypeReagent/ConditionGeneral Product Structure
Nucleophilic Ring-OpeningNu⁻ (e.g., R-MgBr, R-Li, CN⁻), Lewis Acid3-(hydroxymethyl)-3-(substituted methyl)cyclobutane derivative
Acid-Catalyzed Ring-OpeningH⁺, Nu-H (e.g., H₂O, R'OH)3-(hydroxymethyl)-3-(alkoxymethyl)cyclobutane derivative
Reductive Ring-OpeningReducing agent (e.g., LiAlH₄)3-(hydroxymethyl)cyclobutylmethanol

Catalytic Reactions Utilizing this compound as a Substrate or Ligand Component

The bifunctional nature of this compound allows it to participate in catalytic reactions both as a substrate and, upon modification, as a component of a ligand.

As a Substrate: The molecule can undergo catalytic hydrogenation to reduce the oxetane ring, although this typically requires harsh conditions. More commonly, the alcohol function can be the site of catalytic oxidation or other transformations. The oxetane ring itself can be a substrate for catalytic ring-opening reactions, for example, using transition metal catalysts to achieve high regioselectivity. nih.gov

As a Ligand Component: Spirocyclic frameworks are gaining attention in the design of chiral ligands for asymmetric catalysis due to their rigid, three-dimensional structures. researchgate.netnih.govtandfonline.comacs.org The ethanol moiety of this compound could be functionalized, for instance, by introducing phosphine (B1218219) or amine groups, to create novel bidentate or tridentate ligands. The defined stereochemistry of the spiro center could then influence the enantioselectivity of catalytic reactions in which these ligands are employed.

Kinetic and Thermodynamic Analysis of Chemical Transformations Involving this compound

A quantitative understanding of the reactions involving this compound requires kinetic and thermodynamic analysis.

Kinetics: The rates of reaction at the two functional sites are expected to differ significantly. Reactions at the sterically accessible primary alcohol are generally kinetically favored under standard conditions. In contrast, reactions involving the cleavage of the C-O bonds within the oxetane ring have a higher activation energy due to the stability of the ring, despite its inherent strain. acs.orgacs.org Catalysts are often necessary to increase the rate of ring-opening reactions. ontosight.ai Kinetic studies, such as monitoring reaction progress over time under varying conditions, would be essential to determine rate laws and reaction mechanisms. Photochemical kinetic resolution has been used as a method to obtain enantiopure oxetanes, highlighting another area of kinetic study. nih.gov

Thermodynamics: The thermodynamics of reactions are governed by changes in enthalpy (ΔH) and entropy (ΔS). The ring-opening of the oxetane is thermodynamically favorable due to the release of ring strain, resulting in a negative enthalpy change. docbrown.info However, the entropy change can be positive or negative depending on the specifics of the reaction. For transformations of the ethanol group, such as esterification, the enthalpy change is often small, and the reaction is typically reversible, with the equilibrium position dictated by the relative stability of reactants and products. docbrown.info

Exploration of 2 2 Oxaspiro 3.3 Heptan 6 Yl Ethanol in Biological and Biochemical Research Pre Clinical, In Vitro, In Silico Focus

Investigations into Receptor Binding and Ligand Interactions via In-silico and In-vitro Assays

There is no available research detailing the in-silico or in-vitro investigation of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol for its receptor binding affinity or as a ligand for specific biological targets. While in-silico molecular docking is a common method to predict the binding affinity of compounds to protein targets, with binding energies often reported in kcal/mol, no such studies have been published for this particular compound. jbcpm.com Similarly, in-vitro binding assays, which would experimentally determine these interactions, have not been reported for This compound . The ethanol (B145695) moiety of the molecule might suggest potential interactions with receptors sensitive to alcohol, such as certain GABA-A receptors, but this remains speculative without direct experimental evidence. nih.gov

Enzyme Inhibition or Activation Studies in Cell-free and In-vitro Systems

No published studies were found that investigate the effects of This compound on enzyme activity. In-vitro and cell-free assays are standard methods to screen for enzyme inhibitors or activators. nih.govnih.gov For instance, the potential for this compound to interact with enzymes involved in ethanol metabolism, such as cytochrome P450 2E1 (CYP2E1) or alcohol dehydrogenase, has not been explored. nih.gov Without such studies, its profile as an enzyme modulator is unknown.

Modulatory Effects on Defined Cellular Pathways in In-vitro Cell Culture Models

There is a lack of available data on the effects of This compound on cellular pathways in in-vitro models. Research on ethanol has shown its ability to modulate various signaling pathways, including those involving protein kinase C and MAP kinase. mdpi.comnih.gov However, it is not known whether the presence of the 2-oxaspiro[3.3]heptane moiety in This compound would confer novel or altered activities on cellular signaling cascades. Studies on other spiro compounds have demonstrated a range of cellular effects, including anti-inflammatory and anticancer activities, but these findings cannot be extrapolated to the specific compound without direct investigation. nih.govmdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Interactions through Theoretical and In-vitro Correlations

Due to the absence of biological activity data for This compound , no structure-activity relationship (SAR) studies have been conducted. SAR studies are essential for optimizing the potency and selectivity of bioactive compounds by systematically modifying their chemical structure and assessing the impact on their biological effects. researchgate.netnih.gov The development of SAR for this class of compounds would require the synthesis and biological evaluation of a series of analogs, which has not been reported.

Potential Applications and Role of 2 2 Oxaspiro 3.3 Heptan 6 Yl Ethanol As a Building Block

Utilization in Materials Science: Polymer Chemistry and Advanced Functional Materials

The bifunctional nature of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol, possessing both a hydroxyl group and a strained oxetane (B1205548) ring, positions it as a highly promising monomer for the synthesis of advanced polymers. The hydroxyl group can participate in traditional step-growth polymerization reactions, such as esterification or urethane (B1682113) formation, to create linear or cross-linked polyesters and polyurethanes. nih.govrsc.org The resulting polymers would feature the rigid spiro[3.3]heptane unit as a repeating motif, which can impart unique thermal and mechanical properties to the material.

Furthermore, the oxetane ring is capable of undergoing cationic ring-opening polymerization (CROP). This process can lead to the formation of polyethers with the spirocyclic core integrated into the polymer backbone. The polymerization of oxaspiro compounds can proceed through a double ring-opening mechanism, which is of particular interest in applications where volume expansion during polymerization is desirable, such as in dental composites to counteract shrinkage. nih.gov

The incorporation of the rigid and compact spiro[3.3]heptane scaffold into polymer chains can lead to materials with enhanced properties, including:

Increased Glass Transition Temperature (Tg): The restricted conformational freedom of the spirocyclic unit can lead to polymers with higher thermal stability.

Tailorable Refractive Index: The dense structure of the spirocycle can influence the optical properties of the polymer.

The development of functional polymers from monomers like this compound opens avenues for the creation of advanced materials for a variety of applications, from specialty plastics to high-performance coatings and biomedical devices.

Table 1: Potential Polymerization Pathways for this compound
Polymerization TypeReactive GroupResulting Polymer ClassPotential Properties
Step-Growth PolymerizationHydroxyl (-OH)Polyesters, PolyurethanesHigh Tg, Mechanical Strength
Cationic Ring-Opening Polymerization (CROP)Oxetane RingPolyethersControlled Architecture, Potential for Volume Expansion

Role in Supramolecular Chemistry: Host-Guest Systems and Self-Assembly Processes

The well-defined three-dimensional structure of this compound makes it an intriguing building block for the construction of supramolecular architectures. In host-guest chemistry, the rigid spirocyclic core can be incorporated into larger host molecules, creating pre-organized cavities for the selective binding of guest molecules. researchgate.net The specific geometry and electronic properties of the spiro[3.3]heptane scaffold can be tailored to achieve specific recognition properties.

Moreover, derivatives of this compound can be designed to undergo self-assembly into ordered structures. By introducing complementary recognition motifs, such as hydrogen bonding sites or aromatic stacking units, these molecules can spontaneously form discrete assemblies or extended networks. The directionality and rigidity of the spirocyclic core can be exploited to control the dimensionality and morphology of the resulting supramolecular materials. The dynamic nature of these assemblies makes them attractive for applications in areas such as sensing, catalysis, and drug delivery. enamine.net

Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The development of effective chiral auxiliaries and ligands is crucial for achieving high enantioselectivity. This compound, if resolved into its individual enantiomers, has the potential to serve as a valuable chiral building block in this field.

The chiral spiro[3.3]heptane backbone can be incorporated into ligands for transition metal-catalyzed reactions. chemrxiv.orgbeilstein-journals.org The rigid framework of the spirocycle can create a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the reaction. The ethanol (B145695) side chain provides a convenient handle for attaching coordinating groups, such as phosphines or amines, which can bind to the metal catalyst. The synthesis of axially chiral spiro[3.3]heptane derivatives has been demonstrated, highlighting the potential for creating novel chiral ligands. rsc.orgnih.govnih.gov

Furthermore, the enantiomerically pure compound could be used as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it can direct the stereoselective course of a reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Development of Novel Analytical Probes Incorporating the Spirocyclic Core

The development of fluorescent probes for the detection and imaging of biologically and environmentally important species is a rapidly growing field. The rigid spiro[3.3]heptane scaffold of this compound offers an attractive platform for the design of such probes. The rigidity of the scaffold can help to minimize non-radiative decay pathways of a tethered fluorophore, potentially leading to probes with high fluorescence quantum yields. nih.govresearchgate.net

The spirocyclic structure can also be a key element in the design of "turn-on" fluorescent probes. For instance, a spirocyclic, non-fluorescent precursor can be designed to undergo a specific reaction with an analyte, leading to a conformational change that opens the spirocycle and restores fluorescence. This strategy has been successfully employed in the development of probes for various analytes, including pH, metal ions, and reactive oxygen species. nih.gov The ethanol moiety of this compound provides a convenient attachment point for a fluorophore and a recognition unit for the target analyte.

Table 2: Design Principles for Spirocyclic Fluorescent Probes
Design StrategyRole of the Spirocyclic CoreSensing MechanismPotential Analytes
Rigid ScaffoldMinimizes non-radiative decayEnhanced fluorescence quantum yieldVarious
Spirocycle OpeningActs as a fluorescence quencher in the closed formAnalyte-induced ring opening restores fluorescencepH, Metal Ions, Enzymes

Contribution to New Chemical Entity (NCE) Discovery Efforts as a Scaffold Precursor

One of the most significant potential applications of this compound lies in the field of medicinal chemistry and the discovery of new chemical entities (NCEs). The spiro[3.3]heptane scaffold is increasingly recognized as a valuable "bioisostere" for commonly used aromatic rings, such as benzene, and saturated heterocycles like piperidine (B6355638). researchgate.netrsc.orguniv.kiev.ua Bioisosteric replacement is a strategy used in drug design to modify the physicochemical properties of a lead compound while retaining its biological activity.

The replacement of a flat aromatic ring with a three-dimensional, saturated spiro[3.3]heptane core can lead to several advantages:

Improved Physicochemical Properties: This can include enhanced aqueous solubility and reduced lipophilicity, which are often desirable for drug candidates. researchgate.net

Enhanced Metabolic Stability: The saturated nature of the spirocycle can make it less susceptible to oxidative metabolism. univ.kiev.ua

Novel Intellectual Property: The use of a unique scaffold can lead to the discovery of patentable NCEs. nih.gov

This compound, with its functional handle, serves as an excellent starting point for the synthesis of a diverse library of compounds for biological screening. nih.govresearchgate.netresearchgate.netresearchgate.net The ethanol group can be readily modified to introduce a wide range of pharmacophoric groups, allowing for the exploration of structure-activity relationships. The development of practical and scalable synthetic routes to functionalized oxa- and aza-spiro[3.3]heptanes is a key enabler for their application in drug discovery programs. nih.govnih.govresearchgate.netthieme-connect.denih.gov

Future Directions and Emerging Research Avenues for 2 2 Oxaspiro 3.3 Heptan 6 Yl Ethanol Research

Bridging Synthetic Advances with Targeted Biological Activity Discovery Methodologies

The exploration of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol's therapeutic potential is contingent on the synergy between innovative synthetic chemistry and robust biological screening. Future research should focus on creating a library of analogues by modifying both the ethanol (B145695) side chain and the oxaspiro[3.3]heptane core. For instance, the primary alcohol of the ethanol moiety can be oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers. Furthermore, the spirocyclic core could be substituted to modulate its physicochemical properties.

A critical future direction will be to align these synthetic efforts with targeted biological assays. Given that spiro[3.3]heptane scaffolds are being investigated as bioisosteres for common motifs like piperidine (B6355638) and piperazine, a logical starting point would be to screen a library of this compound derivatives against targets where these traditional rings have shown activity. nih.govnih.gov This approach could lead to the discovery of novel modulators of G-protein coupled receptors (GPCRs), ion channels, or enzymes where the rigid, three-dimensional nature of the spirocycle offers enhanced selectivity or improved pharmacokinetic properties.

Table 1: Illustrative Library of this compound Analogues for Initial Biological Screening

Compound IDModification on Ethanol ChainModification on Spirocyclic CorePotential Biological Target Class
OSH-001Unmodified (-CH₂CH₂OH)UnmodifiedBroad initial screening
OSH-002Carboxylic Acid (-CH₂COOH)UnmodifiedNuclear Receptors, Enzymes
OSH-003Methyl Ether (-CH₂CH₂OCH₃)UnmodifiedGPCRs, Ion Channels
OSH-004Unmodified (-CH₂CH₂OH)6-fluoroKinases, Transporters
OSH-005Amine (-CH₂CH₂NH₂)UnmodifiedGPCRs, Proteases

Innovations in Scalable Synthesis and Process Chemistry for Spirocyclic Ethers

For this compound to be a viable scaffold in drug development, efficient and scalable synthetic routes are imperative. Current methods for constructing spiro[3.3]heptane systems can be lengthy and may not be amenable to large-scale production. nih.govresearchgate.net Future research must prioritize the development of robust and cost-effective synthetic strategies.

Key areas for innovation include:

Novel Cyclization Strategies: Exploring new catalytic methods, such as [2+2] cycloadditions, to form the four-membered rings of the spirocycle could significantly improve efficiency.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety for potentially energetic intermediates, and facilitate easier scale-up.

Advancements in High-Throughput Screening Methodologies for Novel Analogues

The discovery of bioactive derivatives of this compound will be accelerated by the implementation of advanced high-throughput screening (HTS) techniques. nih.govnih.gov Rather than traditional single-concentration screening, quantitative HTS (qHTS) should be employed to test a diverse library of analogues across a range of concentrations. This approach provides concentration-response curves for all compounds, allowing for a more nuanced understanding of their activity and reducing the likelihood of false positives and negatives.

Future screening campaigns could utilize cell-based assays that are designed to assess the impact of these compounds on specific signaling pathways or cellular phenotypes. For example, high-content imaging could be used to visualize changes in cellular morphology or protein localization in response to treatment with different analogues. The integration of mass spectrometry with HTS can also offer a label-free method to rapidly assess compound activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of novel compounds based on the this compound scaffold. nih.govmednexus.orgnih.gov Generative AI models, trained on vast datasets of known molecules and their properties, can propose novel analogues with a high probability of desired biological activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Table 2: Potential Applications of AI/ML in the Development of this compound Analogues

AI/ML ApplicationDescriptionPotential Impact
Generative DesignAlgorithms create novel molecular structures based on the oxaspiro[3.3]heptane core.Rapidly expands the synthetically accessible chemical space with a higher likelihood of finding active compounds.
Predictive ModelingML models predict biological activity, solubility, metabolic stability, and other properties. mednexus.orgPrioritizes the synthesis of the most promising candidates, saving time and resources.
Retrosynthesis PlanningAI tools suggest viable synthetic routes for novel designed compounds.Accelerates the "design-make-test-analyze" cycle by identifying efficient synthetic pathways.
Active LearningAn iterative process where the model suggests which compounds to test next to most efficiently improve its predictive accuracy.Optimizes the use of screening resources and hones in on lead candidates more quickly.

By leveraging these computational tools, researchers can more effectively navigate the vast chemical space around the parent compound, prioritizing the synthesis of molecules with the highest potential for therapeutic success.

Addressing Current Research Gaps in Oxaspiro[3.3]heptane Chemistry

The chemistry of oxaspiro[3.3]heptanes is still in its relative infancy compared to their aza- and carbo-cyclic counterparts. researchgate.net A significant research gap exists in the fundamental understanding of this spirocyclic system. Future research should aim to address the following:

Conformational Analysis: A detailed study of the conformational preferences of the oxaspiro[3.3]heptane ring system is needed. Understanding how substituents at different positions influence the three-dimensional shape of the molecule is crucial for rational drug design.

Bioisosteric Potential: While spiro[3.3]heptanes are proposed as bioisosteres for other rings, the specific impact of the oxygen atom in the 2-oxaspiro[3.3]heptane system on properties like lipophilicity, hydrogen bonding capacity, and metabolic stability needs to be systematically evaluated.

Functionalization Chemistry: There is a need to develop a broader range of chemical transformations that allow for the selective functionalization of the oxaspiro[3.3]heptane core. This will be essential for generating the chemical diversity required for thorough structure-activity relationship (SAR) studies.

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of a new generation of therapeutics built around this unique and promising spirocyclic scaffold.

Q & A

Q. What advanced spectral techniques resolve overlapping signals in NMR analysis?

  • Methodology : Use 13C^{13}C-DEPT and 2D NMR (COSY, HSQC) to assign crowded regions. For example, the spirocyclic oxetane carbons (δ 70–80 ppm) can be distinguished from ethanol methylene groups (δ 60–65 ppm) via HSQC correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.